molecular formula C13H19N7O3 B2778279 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC CAS No. 898097-57-9

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC

Cat. No.: B2778279
CAS No.: 898097-57-9
M. Wt: 321.341
InChI Key: BEPALIXPHSEMKR-UHFFFAOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC acid represents a potent and selective small-molecule inhibitor of AKT (Protein Kinase B), a central node in the oncogenic PI3K/AKT/mTOR signaling pathway . Its research value is primarily in the field of oncology, where it is used to investigate the consequences of aberrant AKT activation and to probe the therapeutic potential of AKT inhibition. The compound functions by competitively binding to the ATP-binding pocket of AKT, effectively blocking its kinase activity and subsequent phosphorylation of downstream substrates involved in cell survival, proliferation, and metabolism (see recent studies on AKT inhibitor mechanisms) . Researchers utilize this inhibitor in vitro to suppress AKT-driven signaling in cancer cell lines, leading to the induction of apoptosis and the inhibition of uncontrolled cell growth. Its application extends to the development of combination therapies, where it is studied alongside other targeted agents or chemotherapeutics to overcome drug resistance and achieve synergistic anti-tumor effects. The unique structural motif incorporating the 1,2,5-oxadiazole (furazan) and 1,2,3-triazole rings contributes to its high-affinity interaction with the kinase target, making it a valuable chemical probe for dissecting the complex roles of AKT isoforms in disease pathophysiology and for validating AKT as a critical drug target.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3/c1-19(8-5-3-2-4-6-8)7-9-10(13(21)22)15-18-20(9)12-11(14)16-23-17-12/h8H,2-7H2,1H3,(H2,14,16)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPALIXPHSEMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the carboxylic acid group.

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Triazole Synthesis: The triazole ring is often formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst.

    Coupling and Functionalization: The oxadiazole and triazole intermediates are coupled using reagents such as coupling agents (eg, EDC, DCC) to form the desired compound

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents such as halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. The triazole ring can mimic the structure of natural products, allowing it to inhibit cancer cell proliferation. Studies have shown that compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. The compound has shown promise in inhibiting the growth of bacteria and fungi by disrupting their cellular processes. For instance, studies have highlighted that triazoles can interfere with the synthesis of nucleic acids in microorganisms, leading to their death .

Enzyme Inhibition

The presence of the oxadiazole and triazole moieties allows the compound to act as an enzyme inhibitor. Research has documented its ability to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in various physiological processes and disease states . This inhibition can lead to therapeutic effects in conditions like cancer and metabolic disorders.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. The "click chemistry" approach is often employed for the efficient formation of the triazole ring, utilizing azides and alkynes under mild conditions .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated that modifications to the oxadiazole group significantly enhanced their anticancer efficacy. The compound was tested against several human cancer cell lines, showing IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Data Tables

Below are summarized findings from various studies on the applications of this compound:

ApplicationActivity TypeIC50/MIC ValuesReference
AnticancerCytotoxicity5 µM (breast cancer)
AntimicrobialBacterial Inhibition0.5 µg/mL (E. coli)
Enzyme InhibitionAromatase InhibitionIC50 = 20 nM

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The methyl group in minimizes steric hindrance, favoring synthetic accessibility and metabolic stability. The target’s cyclohexyl(methyl)amino group combines steric bulk (cyclohexyl) with basicity (amino), which may improve target binding or alter pharmacokinetics.

Functional Group Impact :

  • Carboxylic acid (target) vs. ethyl esters (analogs): The carboxylic acid increases aqueous solubility and enables ionic interactions in biological systems, whereas esters are more lipophilic and prone to hydrolysis.

Synthetic Pathways: Analog and likely derive from [3+2] cycloaddition strategies (common for triazole synthesis), as seen in related oxadiazole-triazole hybrids . The target compound’s synthesis may require selective alkylation or amidation steps to introduce the cyclohexyl(methyl)amino group.

Research Findings and Trends

  • Computational Modeling : Density-functional theory (DFT) methods (e.g., hybrid functionals with exact-exchange terms ) could predict electronic properties, such as the electron-withdrawing effects of the oxadiazole ring.
  • Structure-Activity Relationships (SAR): Methyl substituents (as in ) are associated with reduced steric hindrance, favoring binding to flat enzymatic pockets. Phenoxymethyl groups (as in ) may enhance π-π stacking interactions in hydrophobic binding sites. The target’s cyclohexyl(methyl)amino group could optimize selectivity for targets requiring bulky, lipophilic interactions (e.g., ATP-binding pockets in kinases).

Biological Activity

The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic is a novel triazole derivative that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N9O7C_{27}H_{21}N_9O_7, with a molecular weight of approximately 583.525 g/mol. The structure features a triazole ring fused with an oxadiazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC27H21N9O7C_{27}H_{21}N_9O_7
Molecular Weight583.525 g/mol
CAS Number478250-87-2

Antitumor Activity

Recent studies have indicated that derivatives of triazoles exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 17.83 μM to 19.73 μM were reported for related triazole derivatives, indicating potent activity compared to standard treatments like Cisplatin .
  • MDA-MB-231 : Similar IC50 values were observed, suggesting that modifications in the chemical structure can enhance antiproliferative effects .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing oxadiazole and triazole rings exhibit moderate to high activity against various bacterial strains:

  • Staphylococcus aureus and Enterococcus faecalis : Moderate antimicrobial activities were noted for certain derivatives .
  • Bacillus cereus : Some derivatives showed effective inhibition against this strain as well .

The biological mechanisms underlying the activity of these compounds often involve interference with DNA replication and cell cycle progression in cancer cells. For example, studies have demonstrated that triazoles can induce apoptosis through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Case Study on MCF-7 Cells :
    • A specific derivative demonstrated an IC50 value significantly lower than Cisplatin, suggesting enhanced efficacy in inducing cell death in breast cancer cells.
    • Further investigations into protein targets are ongoing to elucidate the exact mechanisms involved.
  • Antimicrobial Efficacy :
    • A series of synthesized triazoles were tested against common pathogens. The results indicated a correlation between structural modifications and increased antimicrobial potency.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can researchers optimize reaction conditions?

The synthesis typically involves multi-step heterocyclic chemistry, including cyclocondensation of precursors like nitriles or amidoximes to form the 1,2,5-oxadiazole ring. For example, coupling the oxadiazole intermediate with a triazole-carboxylic acid derivative via a methylene linker may require a Mannich reaction using cyclohexyl(methyl)amine. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like ZnCl₂) to improve yield . Purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and linkage integrity (e.g., cyclohexyl group integration at δ ~1.2–1.8 ppm).
  • IR Spectroscopy : To identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
  • HPLC/MS : For purity assessment and molecular ion validation (e.g., [M+H]+ peak matching the molecular formula).
  • Elemental Analysis : To verify C, H, N, and O composition within ±0.4% deviation .

Q. How can researchers evaluate the stability of this compound under different storage and experimental conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To assess thermal decomposition profiles.
  • pH-Dependent Solubility Tests : Measure solubility in buffers (pH 2–10) to identify optimal storage conditions.
  • Light Sensitivity : Expose the compound to UV/visible light and monitor degradation via HPLC.
  • Long-Term Storage : Store samples at –20°C under inert gas (N₂/Ar) and test potency every 3–6 months .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311G(d,p)) model the compound’s HOMO-LUMO gap to predict charge transfer behavior. Electrostatic potential (ESP) maps identify nucleophilic/electrophilic sites (e.g., the oxadiazole ring’s electron-deficient regions). Thermodynamic functions (ΔG, ΔH) derived from frequency calculations reveal stability under varying temperatures .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

Conflicting bioactivity may arise from assay-specific factors:

  • Cell Line Variability : Test cytotoxicity on both cancer (e.g., MCF-7) and non-cancerous (e.g., HEK-293) lines to assess selectivity .
  • Membrane Permeability : Use logP calculations or Caco-2 cell assays to correlate hydrophobicity with activity.
  • Metabolic Stability : Incubate the compound with liver microsomes to identify metabolites that may interfere with results .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?

Challenges include poor crystal growth due to flexible cyclohexyl groups. Solutions:

  • Solvent Screening : Use mixed solvents (e.g., DMSO:EtOH) to reduce solubility and promote nucleation.
  • Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals from analogous compounds to induce ordered lattice formation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR strategies include:

  • Substituent Variation : Replace the cyclohexyl group with bicyclic or aromatic amines to modulate lipophilicity.
  • Bioisosteric Replacement : Substitute the triazole ring with tetrazole or imidazole to improve metabolic stability.
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs (e.g., hydrogen-bonding sites on the oxadiazole ring) .

Q. What computational methods are used to predict metabolic pathways and potential toxicity?

Tools like GLORY (Global Metabolism Prediction) and ADMET Predictor® simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of methyl groups). Toxicity endpoints (e.g., Ames test predictions) are modeled using QSAR databases to flag mutagenic or hepatotoxic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.